2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a methyl group at position 8, a 3-methyl-1,2,4-oxadiazole moiety linked via a methyl group at position 3, and an acetamide group connected to a 4-methylphenyl ring. The 4-methylphenyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-4-7-17(8-5-14)27-20(31)11-30-19-9-6-15(2)10-18(19)22-23(30)24(32)29(13-25-22)12-21-26-16(3)28-33-21/h4-10,13H,11-12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAIPDPFMDWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted indoles, oxadiazoles, and acetamides. The synthetic route may involve:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving substituted indoles and appropriate reagents.
Introduction of the oxadiazole moiety: This step may involve the reaction of the intermediate with a suitable oxadiazole precursor under specific conditions.
Attachment of the acetamide group: The final step usually involves the acylation of the intermediate compound with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to achieve the desired product efficiently.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Inhibit or activate specific proteins: Leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound 1 : [CAS 1115921-10-2]
- Structure : Differs in the oxadiazole substituent (3-ethyl vs. 3-methyl) and the acetamide-linked phenyl group (4-acetylphenyl vs. 4-methylphenyl).
Compound 2 : [CAS 1111988-89-6]
- Structure : Retains the 3-methyl-oxadiazole but substitutes the phenyl group with a 3-methoxybenzyl moiety.
- Implications : The methoxy group enhances electron density, possibly improving π-π stacking interactions with aromatic residues in target proteins .
Compound 3 : [896834-19-8]
- Structure : Replaces the oxadiazole-methyl group with a pyridin-2-ylmethyl substituent.
Heterocyclic Analogs with Modified Linkers
Compound 4 : [N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)]
- Structure : Utilizes a 1,3,4-oxadiazole-thioether linker instead of a methylene bridge.
- Implications : The sulfanyl group increases flexibility and may enhance redox sensitivity, impacting stability in biological systems .
Compound 5 : [537667-98-4]
- Structure : Features a trifluoromethoxyphenyl group attached via a sulfanyl linker.
Structural and Pharmacokinetic Comparisons
Key Observations:
- Solubility : The acetyl group in Compound 1 reduces LogP, likely improving aqueous solubility .
- Bioactivity : Sulfanyl linkers (e.g., Compound 8g) correlate with enzyme inhibition in indole-derived systems, hinting at similar mechanisms for the target compound .
Methodological Insights from Comparative Studies
- Similarity Indexing : Using Tanimoto coefficients, structural analogs like Compound 1 and 8g may show >60% similarity to the target compound, based on shared oxadiazole and acetamide motifs .
- Molecular Networking : MS/MS fragmentation patterns (cosine score >0.8) would cluster the target compound with pyrimidoindole derivatives, aiding dereplication .
Biological Activity
The compound 2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimido-indole core with several substituents that contribute to its biological profile. The presence of the 1,2,4-oxadiazole moiety is particularly relevant as it is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that similar compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial effects. For instance:
- Compounds with an acetyl group showed enhanced antimicrobial activity against various strains of bacteria compared to standard antibiotics like ciprofloxacin .
Table 1 summarizes the antimicrobial efficacy of related oxadiazole derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound has been evaluated alongside other derivatives for cytotoxic effects on normal cell lines like L929. Findings suggest:
- Certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM, indicating a favorable safety margin .
Table 2 presents the cytotoxic effects observed:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 1 | 100 | 92% |
| Compound 2 | 200 | 68% |
| Compound 3 | 50 | 114% |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or cellular signaling pathways.
- Receptor Interaction : The compound could interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study highlighted the synthesis and evaluation of various oxadiazole derivatives that demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus .
- Cytotoxic Evaluation : Another investigation assessed the cytotoxicity of related compounds on different cancer cell lines, revealing that some derivatives significantly increased cell viability at specific concentrations while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
